rac-(2R,4S)-1,2-bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid, cis rac-(2R,4S)-1,2-bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid, cis
Brand Name: Vulcanchem
CAS No.: 1955499-13-4
VCID: VC11641329
InChI: InChI=1S/C16H27NO6/c1-15(2,3)22-13(20)11-9-10(12(18)19)7-8-17(11)14(21)23-16(4,5)6/h10-11H,7-9H2,1-6H3,(H,18,19)/t10-,11+/m1/s1
SMILES:
Molecular Formula: C16H27NO6
Molecular Weight: 329.39 g/mol

rac-(2R,4S)-1,2-bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid, cis

CAS No.: 1955499-13-4

Cat. No.: VC11641329

Molecular Formula: C16H27NO6

Molecular Weight: 329.39 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

rac-(2R,4S)-1,2-bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid, cis - 1955499-13-4

Specification

CAS No. 1955499-13-4
Molecular Formula C16H27NO6
Molecular Weight 329.39 g/mol
IUPAC Name (2S,4R)-1,2-bis[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Standard InChI InChI=1S/C16H27NO6/c1-15(2,3)22-13(20)11-9-10(12(18)19)7-8-17(11)14(21)23-16(4,5)6/h10-11H,7-9H2,1-6H3,(H,18,19)/t10-,11+/m1/s1
Standard InChI Key GPAAMZCGXUULTF-MNOVXSKESA-N
Isomeric SMILES CC(C)(C)OC(=O)[C@@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)C1CC(CCN1C(=O)OC(C)(C)C)C(=O)O

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

The compound’s molecular formula is C₁₆H₂₇NO₆, with a molar mass of 329.39 g/mol . Its IUPAC name, (2S,4R)-1,2-bis[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid, reflects the cis configuration of the substituents on the piperidine ring . Key identifiers include:

PropertyValue
CAS No.1955499-13-4
SMILES (Isomeric)CC(C)(C)OC(=O)[C@@H]1CC@@HC(=O)O
InChI KeyGPAAMZCGXUULTF-MNOVXSKESA-N
Purity≥95%

The stereochemistry is critical to its function, with the (2R,4S) configuration influencing its interactions in biological systems. The Boc groups at positions 1 and 2 enhance solubility and stability, while the carboxylic acid at position 4 enables further derivatization.

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

This compound’s primary application lies in its use as a building block for pharmaceuticals. Piperidine derivatives are prevalent in drugs targeting the central nervous system (CNS), oncology, and inflammation. For example:

  • Analgesics: Piperidine scaffolds are integral to opioid receptor modulators.

  • Antipsychotics: Structural analogs interact with dopamine and serotonin receptors.

  • Anticancer agents: Piperidine-containing compounds inhibit kinases or proteasomes .

The Boc groups serve as temporary protective units, enabling selective functionalization during multi-step syntheses. Subsequent deprotection under acidic conditions (e.g., trifluoroacetic acid) reveals free amine groups for further coupling reactions.

Research Findings and Biological Interactions

Binding Affinity Studies

Nuclear magnetic resonance (NMR) spectroscopy and molecular docking simulations have elucidated this compound’s interactions with biological targets. Key findings include:

  • Hydrogen bonding: The carboxylic acid forms stable interactions with lysine or arginine residues in enzymatic active sites.

  • Hydrophobic interactions: The tert-butyl groups enhance binding to hydrophobic pockets, as observed in preliminary studies with serine proteases.

Stability and Solubility Profiling

Comparative Analysis with Structural Analogs

Impact of Boc Group Positioning

Replacing the cis-Boc configuration with trans isomers reduces binding affinity by 30–50% in kinase inhibition assays, underscoring the importance of stereochemistry. Similarly, substituting tert-butoxy groups with acetyl or benzyl protections decreases metabolic stability in hepatic microsome models.

Piperidine vs. Piperazine Derivatives

Piperazine analogs of this compound demonstrate higher solubility but lower blood-brain barrier permeability, limiting their CNS applications. This trade-off highlights the piperidine ring’s unique balance of lipophilicity and conformational rigidity.

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